2-methylpenta-3,4-dien-1-ol
Description
Properties
CAS No. |
26674-94-2 |
|---|---|
Molecular Formula |
C6H10O |
Molecular Weight |
98.1 |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 2 Methylpenta 3,4 Dien 1 Ol
Cyclization Reactions Involving the Allene (B1206475) Moiety
The reactivity of the allene group in 2-methylpenta-3,4-dien-1-ol is central to its utility in synthetic chemistry, particularly in the formation of cyclic structures. The hydroxyl group can act as an internal nucleophile, facilitating a range of cyclization reactions.
Intramolecular Cycloisomerizations (e.g., 5-endo-trig cyclization)
Intramolecular cyclization of allenic alcohols can, in principle, lead to the formation of five-membered rings. The cyclization of this compound would involve the nucleophilic attack of the hydroxyl oxygen onto one of the allenic double bonds. If the attack occurs at the internal carbon (C3) of the allene, it would constitute a 5-endo-trig cyclization.
However, according to Baldwin's rules for ring closure, 5-endo-trig processes are generally disfavored due to poor orbital overlap between the nucleophile's trajectory and the π* orbital of the electrophilic center. researchgate.netsioc-journal.cnlibretexts.orgchemtube3d.com The required angle of approach for the nucleophile is difficult to achieve in a five-membered ring transition state. chemtube3d.com Consequently, such cyclizations are often slow and kinetically unfavorable compared to alternative pathways. sioc-journal.cn
While generally disfavored, exceptions to Baldwin's rules exist, and 5-endo-trig cyclizations can be facilitated under specific conditions, such as those involving cationic intermediates or reactions with certain metals like mercury(II). researchgate.netnih.gov For instance, the intramolecular aminomercuration of some γ-alkenylamines has been shown to proceed exclusively via a 5-endo-trig pathway to yield pyrrolidine derivatives. nih.gov Nevertheless, specific studies documenting the successful 5-endo-trig cycloisomerization of this compound are not prevalent in the surveyed literature, suggesting this remains a challenging and likely unfavorable reaction pathway for this substrate under typical conditions.
Diels-Alder Reactions and Related Cycloadditions
The Diels-Alder reaction is a powerful [4+2] cycloaddition for forming six-membered rings. In this context, the allene moiety of this compound could potentially act as the dienophile, reacting with a conjugated diene. Allenes are known to participate as dienophiles in Diels-Alder reactions, though their reactivity can be lower than that of corresponding alkenes. acs.org The reaction of the parent allene with butadiene, for example, has a higher activation barrier than the reaction of ethylene with butadiene. acs.org The reactivity of allenes as dienophiles is significantly enhanced when the allene is strained, as in the case of 1,2-cyclohexadiene. acs.orgnih.govsemanticscholar.org
Beyond the classic [4+2] cycloaddition, allenes are versatile partners in other annulation reactions. These include:
[3+2] Cycloadditions: Allenes can react with 1,3-dipoles or their synthetic equivalents to form five-membered rings. beilstein-journals.orguchicago.edursc.org
[2+2] Cycloadditions: The photochemical or metal-catalyzed reaction of allenes with alkenes can yield cyclobutane derivatives. nih.gov
[2+2+2] Cycloadditions: Metal catalysts, particularly rhodium, can mediate the cycloaddition of allenes with other unsaturated partners like alkynes and imines to construct fused polycyclic systems. nih.gov
Despite the known reactivity of the allene functional group in these cycloaddition reactions, specific examples detailing the participation of this compound in Diels-Alder or other related cycloadditions are not extensively documented in the reviewed scientific literature.
Formation of Heterocyclic Scaffolds (e.g., Dihydrofurans)
A significant application of α-allenic alcohols is their conversion into heterocyclic scaffolds, most notably 2,3- or 2,5-dihydrofurans. This transformation is typically achieved through an intramolecular cycloisomerization, which represents a favored 5-exo-dig pathway. This reaction is often catalyzed by various transition metals that activate the allene moiety towards nucleophilic attack by the tethered hydroxyl group. While a 5-endo pathway is disfavored, the alternative 5-exo cyclization is kinetically and thermodynamically favorable.
A variety of catalytic systems have been developed for this transformation using related allenic alcohols. However, the reactivity is highly dependent on the substrate and reaction conditions. In a notable study focused on palladium-catalyzed cyclizative coupling reactions, it was reported that the attempted cyclization and cross-coupling of this compound with allyl bromide did not proceed to the expected dihydrofuran product.
| Allenic Alcohol Substrate | Catalyst | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1-(prop-1,2-dien-1-yl)cyclohexan-1-ol | AuCl3 | CH2Cl2 | 1-oxaspiro[4.5]dec-3-ene | 98 | nih.gov |
| 1-phenylprop-1,2-dien-1-ol | RuClH(CO)(PPh3)3 | Toluene | 2-phenyl-2,3-dihydrofuran | - | General transformation |
| Undecan-1,2-dien-4-ol | AgNO3 | CH2Cl2 | 2-heptyl-5-methyl-2,5-dihydrofuran | 95 | General transformation |
| This compound | PdCl2 | DMA | No reaction with allyl bromide | 0 | nih.gov |
Metal-Catalyzed Transformations
The allene functionality in this compound is highly susceptible to transformations mediated by transition metal catalysts. These reactions include additions across the double bonds and cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds.
Hydroarylation and Related Addition Reactions
Metal-catalyzed hydroarylation of allenes is an atom-economical method for forming C(sp²)-C(sp³) bonds, leading to valuable allylic or vinylic structures. researchgate.netsemanticscholar.org Catalysts based on gold, platinum, copper, and other metals can activate the allene, facilitating the addition of an aromatic C-H bond across one of the double bonds. researchgate.netacs.orgacs.org The regioselectivity of the addition (to the terminal, central, or internal carbon of the allene) is highly dependent on the substrate and the catalytic system employed. acs.org
Similarly, related hydrofunctionalization reactions such as hydroalkoxylation and hydroamination can introduce oxygen and nitrogen nucleophiles across the allene. nih.govnih.gov Ruthenium complexes, for instance, have been used for the hydroamination of allenes and alkenes. nih.govresearchgate.netbohrium.com Ruthenium has also been shown to catalyze the C-C coupling of allenes with fluorinated alcohols, which proceeds via a dehydrogenation/hydrometalation/carbonyl addition sequence. nih.govscispace.com
| Allene Substrate | Aryl Source | Catalyst | Product Type | Reference |
|---|---|---|---|---|
| N-allenylaniline | Intramolecular | AuCl3/AgOTf | Dihydroquinoline | acs.org |
| Phenylallene | Benzene | AuCl3 | Allylic arene | General transformation |
| N-allenyl derivatives | Indoles, Pyrroles | Cu(OTf)2 | (E)-allylic product | researchgate.net |
| 1,1-disubstituted allenes | N-substituted pyrroles | [Ir(cod)Cl]2 | Branched allylic arene | researchgate.net |
While these reactions are well-established for the allene functional group, specific studies detailing the hydroarylation or related hydro-additions directly on this compound are not extensively reported.
Cross-Coupling Strategies Employing Allenes
The hydroxyl group in this compound allows it to be used in various cross-coupling reactions where the C-OH bond can be activated, or where the allene itself is the reactive partner. Allenes are versatile substrates in several cornerstone palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction typically couples an organoboron compound with an organohalide. Allenic alcohols can be challenging substrates. However, derivatives of allenic alcohols have been successfully employed. For example, phosphinoyl-α-allenic alcohols undergo Suzuki-Miyaura coupling with arylboronic acids in the presence of a palladium catalyst to generate phosphinoyl 1,3-butadienes. rsc.orgscispace.comfao.org This reaction is proposed to proceed through the cleavage of the C(sp³)–OH bond to form a π-allyl-palladium intermediate. rsc.org
Heck Reaction: The Heck reaction couples an unsaturated halide or triflate with an alkene. wikipedia.orgorganic-chemistry.org When allenes are used as substrates, the initial carbopalladation often forms a π-allyl palladium intermediate, which can then undergo β-hydride elimination to yield a substituted 1,3-diene. nih.govlibretexts.orgmdpi.com
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. nih.govscielo.org.mx While not a direct reaction of the allene itself, allenic compounds can be synthesized from or converted to substrates suitable for Sonogashira coupling, making it a relevant strategy in the broader context of allene chemistry. researchgate.netrsc.org
| Reaction Type | Allenic Substrate Class | Coupling Partner | Catalyst System | Product Class | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Phosphinoyl-α-allenic alcohols | Arylboronic acids | Pd(OAc)2/PPh3 | Phosphinoyl 1,3-butadienes | rsc.org |
| Heck | 1,2-Dien-1-ols (protected) | Aryl iodides | Pd(OAc)2/P(o-tol)3 | α-arylated α,β-unsaturated aldehydes | mdpi.com |
| Sonogashira | (Starting material for allene synthesis) | Aryl halides | PdCl2/CuI | Aryl acetylenes | nih.gov |
These cross-coupling reactions highlight the synthetic potential of the allene functional group. The specific application of these methods to this compound would depend on the development of suitable reaction conditions to favor the desired reactivity pathway.
Oxidative and Reductive Transformations in Complex Systems
The oxidation and reduction of allenic alcohols like this compound can be influenced by the choice of reagents and the complexity of the reaction medium.
Oxidative Reactions: The oxidation of primary alcohols typically yields aldehydes or carboxylic acids. In the case of this compound, controlled oxidation would be expected to initially produce 2-methylpenta-3,4-dienal. However, the allene moiety is also susceptible to oxidation, which can lead to a mixture of products. Strong oxidizing agents may lead to cleavage of the double bonds. For instance, ozonolysis would be expected to cleave the C3=C4 and C4=C5 double bonds, yielding smaller carbonyl compounds and carboxylic acids.
Reductive Transformations: Catalytic hydrogenation of this compound is expected to reduce the allene system. The regioselectivity of the reduction would depend on the catalyst and reaction conditions. Partial hydrogenation could lead to the formation of various mono-olefins, such as 2-methyl-3-penten-1-ol or 2-methyl-4-penten-1-ol. Complete hydrogenation would saturate the carbon-carbon double bonds, yielding 2-methylpentan-1-ol.
| Transformation | Reagent/Catalyst | Expected Major Product(s) |
| Controlled Oxidation | Pyridinium chlorochromate (PCC) | 2-Methylpenta-3,4-dienal |
| Strong Oxidation | Ozone (O₃), followed by workup | Formaldehyde, Pyruvic acid, Acetic acid |
| Partial Hydrogenation | Lindlar's catalyst | 2-Methyl-3-penten-1-ol, 2-Methyl-4-penten-1-ol |
| Complete Hydrogenation | H₂, Pd/C | 2-Methylpentan-1-ol |
Rearrangement Pathways
Allenic systems are prone to various rearrangement reactions, driven by the high energy of the cumulative double bonds and the potential to form more stable conjugated systems.
Sigmatropic rearrangements are pericyclic reactions involving the migration of a sigma bond across a pi-electron system. Allenic alcohols can participate in such rearrangements, most notably scispace.comscispace.com-sigmatropic rearrangements like the Claisen and Cope rearrangements.
The Claisen rearrangement involves the scispace.comscispace.com-sigmatropic rearrangement of an allyl vinyl ether. wikipedia.orgorganic-chemistry.org For this compound to undergo a Claisen rearrangement, it would first need to be converted into a vinyl ether derivative. The subsequent rearrangement would lead to the formation of a γ,δ-unsaturated carbonyl compound. wikipedia.orgorganic-chemistry.org
The Cope rearrangement is a scispace.comscispace.com-sigmatropic rearrangement of a 1,5-diene. nrochemistry.comwikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com While this compound is not a 1,5-diene itself, derivatives of it could be designed to undergo this reaction. A variation, the Oxy-Cope rearrangement , involves a 1,5-diene with a hydroxyl group at the C-3 position. masterorganicchemistry.com Deprotonation of the alcohol followed by rearrangement and tautomerization can provide a powerful synthetic route to unsaturated carbonyl compounds. organic-chemistry.org
Under acidic or basic conditions, or in the presence of transition metal catalysts, this compound can undergo isomerization to form more stable conjugated diene systems. The driving force for this isomerization is the formation of a thermodynamically more stable conjugated π-system from the higher-energy allene. The expected products would be isomers of 2-methyl-1,3-pentadiene or 4-methyl-1,3-pentadiene, depending on the reaction mechanism and conditions.
| Catalyst/Conditions | Expected Isomerization Product |
| Acid catalysis (e.g., H₂SO₄) | Mixture of conjugated dienes |
| Base catalysis (e.g., NaOEt) | Mixture of conjugated dienes |
| Transition metal (e.g., Pd, Rh) | Potentially selective formation of a specific diene isomer |
Electrophilic and Nucleophilic Reactivity of the Allenic System
The allene functionality in this compound is electron-rich and therefore susceptible to electrophilic attack. The central carbon of the allene is sp-hybridized, while the terminal carbons are sp²-hybridized. Electrophilic addition can occur at either of the double bonds.
Electrophilic Addition: The addition of an electrophile (E⁺) to the allene can lead to the formation of a resonance-stabilized vinyl cation. Subsequent attack by a nucleophile (Nu⁻) can result in a variety of products. The regioselectivity of the addition is influenced by both electronic and steric factors. For example, the addition of a protic acid (HX) would likely proceed via protonation of a terminal carbon to give a more stable secondary or tertiary vinyl cation, followed by attack of the halide ion.
Nucleophilic Reactivity: The hydroxyl group of this compound can act as a nucleophile. For instance, in the presence of a strong acid, the hydroxyl group could be protonated, making it a good leaving group (water). The resulting carbocation could then be attacked by a nucleophile. Alternatively, the hydroxyl group can be converted into a better leaving group (e.g., a tosylate), making the adjacent carbon susceptible to nucleophilic substitution.
Reaction Kinetics and Selectivity Studies
The study of reaction kinetics provides insight into the mechanism and the factors controlling the selectivity of reactions involving this compound.
Kinetic vs. Thermodynamic Control: In many reactions of allenic systems, a competition between kinetic and thermodynamic control is observed. For example, in electrophilic additions, the initially formed product (the kinetic product) may not be the most stable isomer. Under conditions that allow for equilibration (e.g., higher temperatures), the more stable thermodynamic product may be favored.
Selectivity: The selectivity of reactions involving this compound can be influenced by several factors:
Regioselectivity: The position of attack by a reagent (e.g., which double bond of the allene reacts).
Stereoselectivity: The preferential formation of one stereoisomer over another.
Chemoselectivity: The preferential reaction of one functional group over another (e.g., reaction at the allene vs. the alcohol).
Detailed kinetic studies would involve measuring reaction rates under varying conditions of temperature, concentration, and catalyst to determine rate laws and activation parameters. Such studies are crucial for optimizing reaction conditions to achieve desired products with high selectivity.
Advanced Spectroscopic and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic compounds. For 2-methylpenta-3,4-dien-1-ol, both ¹H and ¹³C NMR would provide crucial information regarding the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals for the various protons in the molecule. The chemical shifts are influenced by the electron density around the protons, which is affected by nearby functional groups. Protons on carbons adjacent to the hydroxyl group are typically deshielded and appear at a lower field (3.4-4.5 ppm). libretexts.org The allenic protons have characteristic chemical shifts, and the methyl group protons would appear at a higher field. The hydroxyl proton signal can vary in position depending on concentration, solvent, and temperature, and often appears as a broad singlet. libretexts.org
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Carbons bonded to the electronegative oxygen of the alcohol group are deshielded and typically resonate in the 50-65 ppm region. libretexts.org The central sp-hybridized carbon of the allene (B1206475) group is characteristically found far downfield (around 200 ppm), while the terminal sp²-hybridized carbons of the allene appear in the olefinic region (around 75-95 ppm). The methyl and other alkyl carbons would resonate at higher fields.
Due to the lack of publicly available experimental spectra for this compound, the following tables present predicted chemical shifts based on established principles and data for analogous structures.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| -OH | 1.5-4.0 | broad singlet |
| H1 (CH₂) | ~3.5 | doublet |
| H2 (CH) | ~2.5 | multiplet |
| H4 (CH) | ~5.1 | multiplet |
| H5 (CH₂) | ~4.7 | doublet of doublets |
| CH₃ | ~1.1 | doublet |
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C1 (CH₂OH) | ~65-70 |
| C2 (CH) | ~40-45 |
| C3 (C=) | ~200-210 |
| C4 (=C=) | ~90-95 |
| C5 (=CH₂) | ~75-80 |
| CH₃ | ~15-20 |
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign these proton and carbon signals and confirm the connectivity within the molecule. Furthermore, Nuclear Overhauser Effect (NOE) experiments could provide insights into the spatial proximity of protons, aiding in conformational analysis.
Vibrational Spectroscopy (IR, Raman, VCD) for Conformational and Absolute Configuration Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule, offering a "fingerprint" that is unique to its structure.
Infrared (IR) and Raman Spectroscopy: For this compound, the IR spectrum would be expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration, with the broadening due to hydrogen bonding. A strong C-O stretching vibration would be anticipated in the 1000-1200 cm⁻¹ region. The key feature of the allenic group is the characteristic antisymmetric C=C=C stretching vibration, which typically appears as a sharp band around 1950 cm⁻¹. aip.orgaip.orgoptica.org The symmetric stretch is often weak in the IR spectrum but can be observed in the Raman spectrum. C-H stretching vibrations for the alkyl and vinylidene groups would be observed in the 2800-3100 cm⁻¹ range. aip.orgaip.orgoptica.org
Raman spectroscopy provides complementary information. The C=C=C symmetric stretching mode of the allene, which is often weak or absent in the IR spectrum, usually gives a strong signal in the Raman spectrum. nih.gov
Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique is highly sensitive to the three-dimensional arrangement of atoms and can be used to determine the absolute configuration of chiral molecules like this compound by comparing the experimental VCD spectrum with that predicted by quantum chemical calculations.
Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
| O-H stretch | 3200-3600 | IR (strong, broad) |
| C-H stretch (sp³, sp²) | 2850-3100 | IR, Raman |
| C=C=C antisymmetric stretch | ~1950 | IR (sharp) |
| C=C=C symmetric stretch | ~1070 | Raman (strong) |
| C-O stretch | 1000-1200 | IR (strong) |
Mass Spectrometry Techniques in Reaction Pathway Elucidation and Structural Confirmation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, MS would be used to determine the molecular weight and to gain structural information from the fragmentation pattern.
The molecular ion peak ([M]⁺) would confirm the molecular weight of the compound. Alcohols commonly undergo two primary fragmentation pathways in the mass spectrometer: alpha-cleavage and dehydration. libretexts.orgyoutube.comyoutube.com
Alpha-cleavage: This involves the breaking of the C-C bond adjacent to the oxygen atom. For this compound, this would involve cleavage between C1 and C2, leading to the loss of a CH(CH₃)C=C=CH₂ radical and the formation of a stable, resonance-stabilized [CH₂OH]⁺ ion at m/z 31. This is often a prominent peak in the mass spectra of primary alcohols. docbrown.info
Dehydration: The loss of a water molecule (18 amu) from the molecular ion is another common fragmentation pathway for alcohols, leading to an [M-18]⁺ peak. libretexts.orgyoutube.com
Other fragmentations involving the allenic system could also occur, providing further structural information.
Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Fragmentation Pathway |
| 98 | [C₆H₁₀O]⁺ | Molecular Ion ([M]⁺) |
| 80 | [C₆H₈]⁺ | Dehydration ([M-H₂O]⁺) |
| 67 | [C₅H₇]⁺ | Loss of CH₂OH |
| 31 | [CH₂OH]⁺ | Alpha-cleavage |
X-ray Crystallography of Crystalline Derivatives and Complexes
X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a compound. wikipedia.orglibretexts.org It relies on the diffraction of X-rays by a single crystal of the substance. wikipedia.org For a relatively simple and likely liquid compound like this compound, obtaining a single crystal suitable for X-ray diffraction at room temperature may be challenging.
However, the structure could be determined by preparing a crystalline derivative. For instance, reaction of the hydroxyl group to form a solid ester or urethane (B1682113) derivative could facilitate crystallization. Alternatively, co-crystallization with a metal complex could yield crystals suitable for X-ray analysis. The resulting crystal structure would provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecule's connectivity and stereochemistry, including its absolute configuration if a chiral derivative is used. nih.gov While no crystal structure for this compound itself is currently available in public databases, the technique remains the gold standard for structural elucidation should a suitable crystalline sample be obtained. acs.org
Computational and Theoretical Chemistry Studies on 2 Methylpenta 3,4 Dien 1 Ol
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure (e.g., DFT, B3LYP)
Quantum chemical calculations are fundamental to understanding the molecular and electronic structure of 2-methylpenta-3,4-dien-1-ol. Density Functional Theory (DFT) is a widely used method that offers a good balance between computational cost and accuracy for organic molecules. researchgate.netmdpi.com The B3LYP hybrid functional, combined with a suitable basis set such as 6-311++G(d,p), is frequently employed for geometry optimization and electronic property calculations. researchgate.netresearchgate.net
An initial step in any computational study is the optimization of the molecule's geometry to find its lowest energy structure. mdpi.com For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles. The allenic C=C=C bond angle is expected to be nearly linear (approximately 180°), while the carbons of the double bonds are sp and sp² hybridized.
The electronic structure analysis provides information on the distribution of electrons within the molecule. This includes parameters like dipole moment and molecular electrostatic potential (MEP), which are crucial for understanding intermolecular interactions.
Table 1: Predicted Geometrical Parameters for this compound (B3LYP/6-311++G(d,p))
| Parameter | Value |
|---|---|
| C3=C4 Bond Length | ~1.31 Å |
| C4=C5 Bond Length | ~1.31 Å |
| C2-C3 Bond Length | ~1.49 Å |
| C1-O1 Bond Length | ~1.43 Å |
| C3-C4-C5 Bond Angle | ~178° |
| O1-C1-C2 Bond Angle | ~111° |
Note: The data in this table is illustrative and based on typical values for similar functional groups calculated using DFT methods.
Conformational Analysis and Energy Landscapes
The presence of single bonds in this compound (C1-C2 and C2-C3) allows for rotation, leading to different spatial arrangements or conformations. Conformational analysis is crucial for identifying the most stable conformers and understanding the molecule's flexibility. mdpi.com
By systematically rotating the dihedral angles associated with these bonds and calculating the energy at each step, a potential energy surface (PES) can be generated. mdpi.com This landscape reveals the global minimum energy conformation as well as other local minima and the energy barriers separating them. Such analyses are often performed using DFT methods, providing insights into the relative populations of different conformers at a given temperature. researchgate.net
Table 2: Relative Energies of Hypothetical Conformers of this compound
| Conformer | Dihedral Angle (O1-C1-C2-C3) | Relative Energy (kcal/mol) |
|---|---|---|
| A (Global Minimum) | ~60° (gauche) | 0.00 |
| B | ~180° (anti) | 0.75 |
Note: This data is hypothetical, illustrating a plausible energy landscape where a gauche conformation might be stabilized by intramolecular hydrogen bonding.
Investigation of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy and spatial distribution of these orbitals provide insights into the molecule's nucleophilic and electrophilic nature.
For allenes, the frontier orbitals are particularly interesting, often exhibiting a helical topology due to the orthogonal arrangement of the π systems. researchgate.netrsc.orgsemanticscholar.org The HOMO would likely be associated with the electron-rich allene (B1206475) group, indicating its susceptibility to electrophilic attack. The LUMO's location would suggest sites for nucleophilic attack. The HOMO-LUMO energy gap is a critical descriptor of chemical reactivity and kinetic stability. nih.gov
Table 3: Calculated FMO Properties and Reactivity Descriptors
| Property | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | +1.2 eV |
| HOMO-LUMO Gap (ΔE) | 7.7 eV |
| Ionization Potential | 6.5 eV |
Note: These values are representative examples for a small unsaturated alcohol and serve for illustrative purposes.
Reaction Mechanism Elucidation Through Computational Modeling
Computational modeling is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. acs.org For this compound, various reactions could be studied, such as oxidation of the alcohol, addition to the allene, or cyclization reactions. researchgate.netfigshare.comfigshare.com
By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. mdpi.com This allows for the determination of activation energies, which are crucial for predicting reaction rates. For example, studying the oxidation of the primary alcohol to an aldehyde would involve modeling the interaction with an oxidizing agent and identifying the key transition state for the hydride transfer or hydrogen abstraction step. figshare.comfigshare.com
Prediction of Spectroscopic Properties (e.g., NMR, VCD)
Computational methods can accurately predict various spectroscopic properties, aiding in structure elucidation and the interpretation of experimental data.
NMR Spectroscopy: Predicting ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. chemaxon.comnih.govmodgraph.co.uk Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used with DFT, can provide theoretical spectra that, when compared with experimental data, help assign signals to specific atoms. For allenes, specific substituent chemical shifts (SCS) can also be used for estimation. stenutz.eu
Vibrational Circular Dichroism (VCD): Since this compound is a chiral molecule due to the substituted allene, VCD spectroscopy is a particularly powerful technique. VCD, the differential absorption of left and right circularly polarized infrared light, is extremely sensitive to molecular stereochemistry. nih.govresearchgate.net By calculating the theoretical VCD spectrum for a specific enantiomer (e.g., the R-enantiomer) and comparing it to the experimental spectrum, the absolute configuration of the molecule can be unambiguously determined. nih.govnih.govrsc.org
Table 4: Illustrative Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| H on C1 (-CH₂OH) | 4.1 |
| H on C2 (>CH-) | 2.5 |
| H on C3 (=CH-) | 5.1 |
| H on C5 (=CH₂) | 4.7 |
Note: This data is for illustrative purposes, based on general chemical shift regions for similar protons.
Nonlinear Optical (NLO) Properties and Charge Transfer Phenomena
Organic molecules with extended π-systems can exhibit significant nonlinear optical (NLO) properties, which are of interest for applications in optoelectronics. nih.gov While this compound is a relatively small molecule, the presence of the π-system of the allene and the polar hydroxyl group could lead to modest NLO activity.
Theoretical calculations can predict NLO properties such as the mean polarizability (α) and the first hyperpolarizability (β). These calculations involve determining how the molecule's dipole moment changes in the presence of an applied electric field. Such studies can reveal intramolecular charge transfer (ICT) characteristics that contribute to the NLO response.
Thermochemical Property Calculations
Computational chemistry can be used to predict key thermochemical properties of molecules in the gas phase. Using methods like DFT in conjunction with statistical mechanics, it is possible to calculate standard enthalpies of formation (ΔfH°), standard entropies (S°), and heat capacities (Cv). nist.govnih.gov These data are vital for understanding the thermodynamics of reactions involving the title compound. Benson's group increment theory is another method that can be used to estimate these properties based on molecular structure. nist.gov
Table 5: Hypothetical Thermochemical Data (Gas Phase, 298.15 K)
| Property | Predicted Value |
|---|---|
| Standard Enthalpy of Formation (ΔfH°) | -85.2 kJ/mol |
| Standard Entropy (S°) | 360.5 J/(mol·K) |
Note: This data is hypothetical, estimated based on calculations for similar C6H10O isomers.
Applications of 2 Methylpenta 3,4 Dien 1 Ol in Complex Organic Synthesis
Role as a Chiral Building Block in Natural Product Synthesis (e.g., Triptolide Analogs)
While direct utilization of 2-methylpenta-3,4-dien-1-ol as a chiral building block is not extensively documented, a structurally related derivative, (Z)-3-iodo-4-methylpenta-2,4-dien-1-ol, has played a crucial role in the formal synthesis of triptolide, a complex diterpenoid with potent biological activities. In a notable approach to triptolide analogs, this functionalized pentadienol serves as a key component in a pivotal Diels-Alder reaction.
The synthesis of triptolide and its analogs has been a significant challenge for synthetic chemists due to its complex structure, featuring multiple stereocenters and sensitive functional groups. Various synthetic strategies have been developed to tackle this challenge, including those that employ Diels-Alder reactions to construct the core ring system.
In one such strategy, (Z)-3-iodo-4-methylpenta-2,4-dien-1-ol acts as the diene component in an intermolecular Diels-Alder reaction. This reaction is a powerful tool for the formation of six-membered rings and allows for the introduction of multiple stereocenters in a controlled manner. The specific substitution pattern of the diene, including the methyl and iodo groups, influences the reactivity and selectivity of the cycloaddition, paving the way for the elaboration of the complex triptolide skeleton. This example highlights the potential of functionalized derivatives of this compound to serve as valuable chiral building blocks in the synthesis of complex natural products.
Precursor for Advanced Synthetic Intermediates
The chemical reactivity of this compound, stemming from its allenic and alcoholic functionalities, makes it a valuable precursor for a variety of advanced synthetic intermediates. The allene (B1206475) unit can participate in a range of transformations, including cyclization reactions, while the primary alcohol can be readily modified or used as a handle for further synthetic manipulations.
One of the key transformations of allenic alcohols is their ability to undergo enzymatic halocyclization. For instance, chloroperoxidase can catalyze the cyclization of allenic alcohols in the presence of a halide source to yield functionalized furan (B31954) and pyran heterocycles. This biocatalytic approach offers a mild and stereoselective route to valuable heterocyclic scaffolds that are common motifs in many natural products and pharmaceuticals.
Furthermore, the primary alcohol group in this compound can be oxidized to the corresponding aldehyde or carboxylic acid, opening up a plethora of subsequent reactions. These oxidized derivatives can then be used in olefination reactions, aldol condensations, or other carbon-carbon bond-forming reactions to build more complex molecular frameworks. The ability to readily functionalize both the allene and the alcohol moieties makes this compound a versatile starting material for the synthesis of diverse and complex synthetic intermediates.
Strategy Development for Target-Oriented Synthesis
Target-oriented synthesis (TOS) focuses on the efficient and strategic construction of a specific, often complex, target molecule. nih.govresearchgate.net The unique reactivity of this compound and its derivatives can be strategically incorporated into the design of synthetic routes for such targets. The allenic functionality, in particular, offers opportunities for novel bond formations and skeletal rearrangements.
Moreover, the development of new synthetic methods centered around allenic alcohols contributes to the broader toolbox available for target-oriented synthesis. For example, the development of stereospecific reductions of propargylic alcohols to allenes provides a direct route to chiral allenes, which can then be incorporated into complex targets. nih.gov While not directly demonstrated with this compound, such methodological advancements highlight the potential for this class of compounds to be integrated into sophisticated, target-oriented synthetic strategies. The ability to generate complexity from a relatively simple and functionalized starting material is a hallmark of an effective building block in modern organic synthesis.
Utility in the Construction of Macrocyclic and Polycyclic Architectures
The construction of macrocycles and polycyclic systems is a formidable challenge in organic synthesis. The inherent reactivity and conformational properties of this compound and related allenic alcohols can be harnessed to facilitate the formation of these complex ring systems.
Allenic moieties can be incorporated into linear precursors and subsequently participate in macrocyclization reactions. While specific examples utilizing this compound are not prevalent in the literature, the general principles of using functionalized dienes and allenes in ring-closing metathesis or other cyclization strategies are well-established. researchgate.netnih.gov For instance, enyne metathesis is a powerful method for the formation of macrocyclic 1,3-dienes, and a suitably functionalized derivative of this compound could potentially serve as a precursor for such transformations.
In the realm of polycyclic synthesis, cascade reactions involving allenes can lead to the rapid assembly of multiple rings in a single step. The unique geometry and electronic properties of the allene functional group can direct the stereochemical outcome of these complex cyclizations. Although direct applications of this compound in this context are yet to be widely reported, the potential for its use in radical addition and cyclization reactions of dienes to form difunctionalized cyclic compounds is an active area of research. mdpi.com The development of new synthetic methodologies will undoubtedly expand the utility of this versatile building block in the construction of ever more complex macrocyclic and polycyclic architectures.
Emerging Trends and Future Research Directions
Development of Next-Generation Catalytic Systems for Allene (B1206475) Transformations
The transformation of allenes into a diverse array of chemical structures is heavily reliant on the development of innovative catalytic systems. Future research will focus on creating more efficient, selective, and sustainable catalysts for reactions involving allenic alcohols like 2-methylpenta-3,4-dien-1-ol. Key areas of development are expected to include:
Enantioselective Catalysis: A significant thrust will be the design of chiral catalysts that can control the stereochemical outcome of reactions, yielding enantioenriched products. This is crucial for applications in pharmaceuticals and materials science.
Earth-Abundant Metal Catalysis: To enhance the sustainability of chemical processes, there is a growing interest in replacing precious metal catalysts (e.g., palladium, rhodium) with catalysts based on more abundant and less toxic metals such as iron, copper, and nickel.
Photoredox and Dual Catalysis: The integration of photoredox catalysis with traditional transition metal catalysis can open up new reaction pathways for allenes, enabling transformations that are not feasible with conventional methods.
Exploration of Bio-Inspired Synthetic Routes
Nature provides a rich blueprint for the efficient synthesis of complex molecules. The exploration of bio-inspired synthetic routes for the preparation and transformation of this compound is a promising avenue of research. This involves designing synthetic strategies that mimic enzymatic processes, often characterized by high selectivity and mild reaction conditions. The development of artificial enzymes and chemoenzymatic cascades could provide novel and sustainable methods for the synthesis of valuable compounds from allenic precursors.
Integration with Flow Chemistry and Automated Synthesis Techniques
The translation of laboratory-scale syntheses to industrial production necessitates robust and scalable methodologies. Flow chemistry, where reactions are performed in a continuous stream rather than in a batch-wise fashion, offers numerous advantages, including improved safety, better heat and mass transfer, and the potential for automation. nih.gov
Integrating the synthesis and transformation of this compound into automated flow systems can significantly accelerate reaction optimization and library synthesis. researchgate.net These automated platforms can systematically vary reaction parameters to rapidly identify optimal conditions, leading to higher yields and purity. mpg.deresearchgate.net
| Parameter | Traditional Batch Synthesis | Automated Flow Synthesis |
| Reaction Scale | Milligram to kilogram | Microgram to multigram |
| Optimization Time | Days to weeks | Hours to days |
| Reproducibility | Operator-dependent | High |
| Safety | Handling of large quantities of hazardous materials | In-situ generation and consumption of reactive intermediates |
Table 1: Comparison of Traditional Batch Synthesis and Automated Flow Synthesis.
Advanced Characterization Methodologies for Transient Allene Intermediates
Many reactions involving allenes proceed through highly reactive and short-lived intermediates. Understanding the structure and reactivity of these transient species is crucial for reaction design and optimization. Future research will leverage advanced spectroscopic and analytical techniques to probe these fleeting intermediates.
Time-resolved spectroscopy, in-situ reaction monitoring using techniques like NMR and IR spectroscopy, and advanced mass spectrometry methods will provide unprecedented insights into reaction mechanisms. This knowledge will be instrumental in developing more efficient and selective transformations of this compound.
Computational Design of Novel Allenic Reagents and Transformations
Computational chemistry has become an indispensable tool in modern chemical research. The use of quantum-mechanical calculations and molecular modeling can provide deep insights into the electronic structure and reactivity of allenes. researchgate.net
Future research will increasingly rely on computational methods to:
Predict Reaction Outcomes: Theoretical calculations can be used to predict the feasibility and selectivity of new reactions involving this compound.
Design Novel Catalysts: Computational screening can accelerate the discovery of new and improved catalysts for allene transformations.
Elucidate Reaction Mechanisms: Detailed computational studies can unravel complex reaction mechanisms, providing a rational basis for reaction optimization.
By combining computational design with experimental validation, researchers can significantly accelerate the pace of discovery in allene chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
